molecular formula C6H9NO3 B109303 Methyl 5-oxopyrrolidine-2-carboxylate CAS No. 54571-66-3

Methyl 5-oxopyrrolidine-2-carboxylate

Cat. No. B109303
CAS RN: 54571-66-3
M. Wt: 143.14 g/mol
InChI Key: HQGPKMSGXAUKHT-UHFFFAOYSA-N
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Description

“Methyl 5-oxopyrrolidine-2-carboxylate” is a natural product found in Streptomyces and Stellaria palustris . It is also known as “Methyl DL-pyroglutamate” and “5-Oxo-pyrrolidine-2-carboxylic acid methyl ester” among other names . It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol .


Synthesis Analysis

The synthesis of derivatives of “Methyl 5-oxopyrrolidine-2-carboxylate” often starts from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 5-oxopyrrolidine-2-carboxylate” can be represented by the IUPAC name “methyl 5-oxopyrrolidine-2-carboxylate” and the InChI code "InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)" . The Canonical SMILES representation is "COC(=O)C1CCC(=O)N1" .


Physical And Chemical Properties Analysis

“Methyl 5-oxopyrrolidine-2-carboxylate” is a clear liquid with a color ranging from colorless to yellow to brown . It has a molecular weight of 143.14 g/mol .

Scientific Research Applications

Synthesis and Material Science

  • Plasticizer Performance : Takenishi and Simamura (1954) reported the synthesis of 2-amino-2-methylglutaric acid from levulinic acid, which produces 2-methyl-5-oxopyrrolidine-2-carboxylic acid upon dehydration. Some esters of this compound were tested for their performance as plasticizers (Takenishi & Simamura, 1954).

Pharmaceutical and Medicinal Chemistry

  • Antibacterial Agents : Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, including derivatives of 5-oxopyrrolidine-2-carboxylate, and evaluated them for antibacterial activities (Bouzard et al., 1992).

  • C–H and C–Br Activation in Heck Reaction : Patra, Ray, and Kar (2010) studied the Pd(II)-catalyzed alkenylation of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylate derivatives via C–H activation and observed similar behavior in corresponding diester analogues (Patra, Ray, & Kar, 2010).

  • Chemical Structures in Natural Medicine : Sugimoto et al. (2017) isolated a new pyrrolidine derivative from the leaves of Polyscias balfouriana, which was identified as (5S)-hydroxyethyl 2-oxopyrrolidine-5-carboxylate, highlighting its significance in natural medicine (Sugimoto et al., 2017).

  • Enaminones and Heterocycles Synthesis : Grošelj et al. (2013) developed a synthesis method for novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, tautomerizing with 4-oxo compounds, and used them to construct functionalized heterocycles, including pyrrolidine derivatives (Grošelj et al., 2013).

Biochemistry and Molecular Biology

  • 5-Carboxycytosine Recognition : Wang et al. (2015) explored the molecular basis of 5-carboxycytosine recognition by RNA Polymerase II, indicating the functional impact of oxidized 5mCs on gene expression and suggesting a novel role for Pol II as an epigenetic sensor during transcription elongation (Wang et al., 2015).

  • Inhibition of 5-oxoprolinase : Van der Werf et al. (1973) discovered that L-2-Imidazolidone-4-carboxylic acid is an effective inhibitor of 5-oxoprolinase, which converts 5-oxo-L-proline (a related compound to 5-oxopyrrolidine-2-carboxylic acid) to L-glutamate, indicating its potential in understanding metabolic diseases like 5-oxoprolinuria (Van der Werf et al., 1973).

Safety And Hazards

“Methyl 5-oxopyrrolidine-2-carboxylate” is considered hazardous. It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is recommended to wear suitable gloves and ensure adequate ventilation .

properties

IUPAC Name

methyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969818
Record name Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxopyrrolidine-2-carboxylate

CAS RN

54571-66-3
Record name Methyl 5-oxopyrrolidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54571-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-DL-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxo-DL-prolinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-oxopyrrolidine-2-carboxylate
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Methyl 5-oxopyrrolidine-2-carboxylate
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Citations

For This Compound
66
Citations
X Xu, MP Doyle - Inorganic Chemistry, 2011 - ACS Publications
Association constants of the chiral dirhodium(II) carboxamidate Rh 2 (5S-MEPY) 4 with Lewis bases including acetonitrile and amides have been determined by UV–vis titration …
Number of citations: 14 pubs.acs.org
R Listro, A Malacrida, FA Ambrosio, G Rossino… - International Journal of …, 2022 - mdpi.com
The insurgence of drug resistance in treating Multiple Myeloma (MM) still represents a major hamper in finding effective treatments, although over the past decades new classes of drugs…
Number of citations: 2 www.mdpi.com
LW Mohamed, SM Abuel-Maaty, WA Mohammed… - Bioorganic …, 2018 - Elsevier
A new series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer‘s disease by measuring their inhibitory activity against acetyl cholinesterase enzyme and …
Number of citations: 15 www.sciencedirect.com
T Ito, A Sato, T Ono, K Goto, T Maeda… - Journal of agricultural …, 2013 - ACS Publications
… (2-formylfuran-5-yl)methyl 5-oxopyrrolidine-2-carboxylate. When compound 2, synthesized (S… as (2-formylfuran-5-yl)methyl 5-oxopyrrolidine-2-carboxylate (Figure 2) and named asfural. …
Number of citations: 33 pubs.acs.org
J Li, N Li, B Huang, W Zhao, W Wang, Y Si… - Journal of Molecular …, 2014 - Elsevier
Licochalcone A, as main constituent of Chinese Gancao (Glycyrrhiza inflate Bat), is responsible for the chemopreventive effect of the herbal. In order to get the bioactive modified …
Number of citations: 3 www.sciencedirect.com
H Seo, S Kim, HA Mahmud, MI Islam, Y Yoon… - PLoS …, 2022 - journals.plos.org
… In terms of structure–activity relationship (SAR), when the hexahydro-indolizine structure of DPG was substituted with methyl-5-oxopyrrolidine-2-carboxylate, antituberculous activity was …
Number of citations: 4 journals.plos.org
M Rezai, C Bayrak, P Taslimi… - Turkish journal of …, 2018 - journals.tubitak.gov.tr
… The reaction of synthesized methyl 5-oxopyrrolidine-2carboxylate in the basic condition only gave 8, precursor compounds of natural products 3 and 4. To use compound 9 in the …
Number of citations: 82 journals.tubitak.gov.tr
H Imogaï, G Bernardinelli, C Gränicher… - Helvetica chimica …, 1998 - Wiley Online Library
… The [Rh2{(2S)-mepy}4] catalyst (mepy methyl 5-oxopyrrolidine-2-carboxylate) was prepared as described by Doyle et al. [13]. The catalyst was dried before use by heating with an air-…
Number of citations: 34 onlinelibrary.wiley.com
MP Doyle, WR Winchester… - Helvetica chimica …, 1993 - Wiley Online Library
… 2) are very similar to those observed in the methyl 5-oxopyrrolidine-2-carboxylate complex [Rh2((2S)-mepy},] [lo], except for the Rh-NCMe bond distances, for which the mean value is …
Number of citations: 81 onlinelibrary.wiley.com
M Gao, M Wang, MA Green, GD Hutchins… - Bioorganic & medicinal …, 2015 - Elsevier
… acid or methyl l-pyroglutamate was reacted with methyl iodide (CH 3 I) and NaH in N,N-dimethylformamide (DMF) to convert into methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1) …
Number of citations: 70 www.sciencedirect.com

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